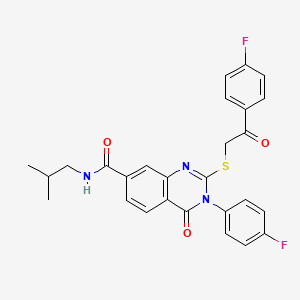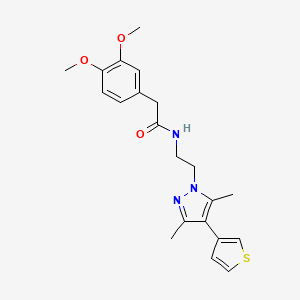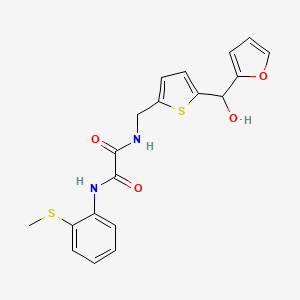
(s)-2-(2-Bromophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(2-Bromophenyl)pyrrolidine” is a chemical compound with the CAS Number: 1217680-27-7 . It has a molecular weight of 226.12 . The compound is typically in liquid form . There is also a hydrochloride variant of this compound, “this compound hydrochloride”, with the CAS Number: 1224945-39-4 . This variant has a molecular weight of 262.58 and is typically in solid form .
Molecular Structure Analysis
The linear formula of “this compound” is C10H12BrN . The InChI Code is not available in the search results. For the hydrochloride variant, the linear formula is C10H13BrClN and the InChI Code is 1S/C10H12BrN.ClH/c11-9-5-2-1-4-8 (9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 .Physical and Chemical Properties Analysis
“this compound” is typically stored at normal temperature . The hydrochloride variant is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Catalytic Asymmetric Bromocyclization
"(s)-2-(2-Bromophenyl)pyrrolidine" derivatives have been synthesized through catalytic asymmetric bromocyclization processes. For instance, a study reported the use of a C(2)-symmetric mannitol-derived cyclic selenium catalyst for the enantioselective bromocyclization of trisubstituted olefinic amides. This process resulted in enantioenriched pyrrolidine products containing two stereogenic centers, which could undergo rearrangement to yield 2,3-disubstituted piperidines with excellent diastereoselectivity and enantiospecificity (Feng Chen, C. Tan, & Y. Yeung, 2013).
Synthesis of Novel Compounds with Antimicrobial Activity
New coumarin derivatives, including pyrrolo derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds were obtained through reactions involving bromophenyl-pyrano derivatives, leading to the formation of various pyrrolo and pyridino derivatives with potential antimicrobial properties (M. A. Al-Haiza, M. S. Mostafa, & M. El-kady, 2003).
Photoexcited Radical Anion Reactions
The compound has been used in the synthesis of pyrrolo[1,2-a]quinolines and ullazines via visible light-mediated annulation reactions. These reactions proceed at room temperature and avoid the use of transition metal catalysts, providing a green chemistry approach to synthesizing these compounds (Amrita Das, I. Ghosh, & B. Koenig, 2016).
Inhibition of Alpha-Mannosidase Activity
Functionalized pyrrolidines derived from "this compound" have shown potential in inhibiting alpha-mannosidase activity and growth of human glioblastoma and melanoma cells. This suggests their potential application in developing anticancer therapies by targeting glycosidases involved in tumor cell proliferation (Hélène Fiaux et al., 2005).
Palladium-Catalyzed Carboamination Reactions
The compound has been utilized in the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives via palladium-catalyzed alkene carboamination reactions. This method generates enantiomerically enriched products, showcasing the compound's role in synthesizing biologically active molecules with high enantiopurity (D. N. Mai & J. Wolfe, 2010).
Safety and Hazards
The safety information for “(S)-2-(2-Bromophenyl)pyrrolidine” includes a GHS07 pictogram and a warning signal word . The precautionary statements are not available in the search results. The hydrochloride variant also includes a GHS07 pictogram and a warning signal word . The hazard statements for this variant are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .
Propriétés
IUPAC Name |
(2S)-2-(2-bromophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGMIVYENBFFY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide](/img/structure/B2707341.png)


![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2707349.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2707352.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2707362.png)
![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)
